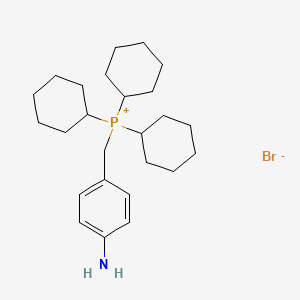
(4-Aminobenzyl)tricyclohexylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminobenzyl)tricyclohexylphosphoniumbromide is a chemical compound that features a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group, paired with a bromide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzyl)tricyclohexylphosphoniumbromide typically involves the reaction of tricyclohexylphosphine with 4-aminobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminobenzyl)tricyclohexylphosphoniumbromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with different anions replacing the bromide.
Wissenschaftliche Forschungsanwendungen
(4-Aminobenzyl)tricyclohexylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Aminobenzyl)tricyclohexylphosphoniumbromide involves its interaction with molecular targets through its phosphonium cation and amino group. The phosphonium cation can participate in various catalytic processes, while the amino group can form hydrogen bonds and interact with biological molecules. These interactions can influence biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Aminobenzyl)phosphonic acid
- (4-Aminobenzyl)phosphonic acid methyl ester
- (4-Aminobenzyl)phosphonic acid ethyl ester
Uniqueness
(4-Aminobenzyl)tricyclohexylphosphoniumbromide is unique due to its combination of a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Eigenschaften
Molekularformel |
C25H41BrNP |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(4-aminophenyl)methyl-tricyclohexylphosphanium;bromide |
InChI |
InChI=1S/C25H41NP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h16-19,23-25H,1-15,20,26H2;1H/q+1;/p-1 |
InChI-Schlüssel |
QFIMJBLQLKSXKR-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[P+](CC2=CC=C(C=C2)N)(C3CCCCC3)C4CCCCC4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


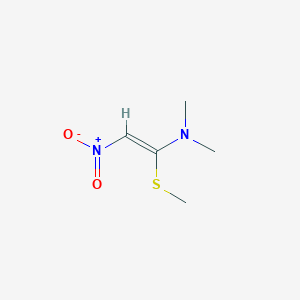
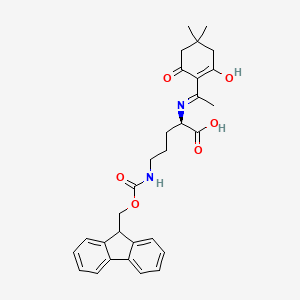


![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

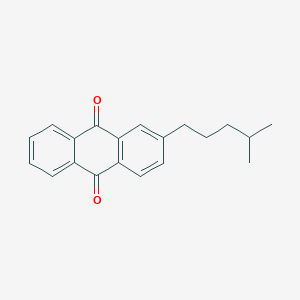


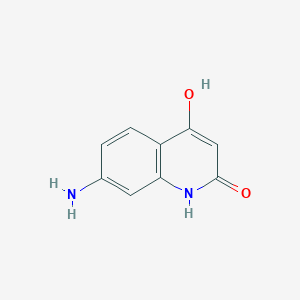

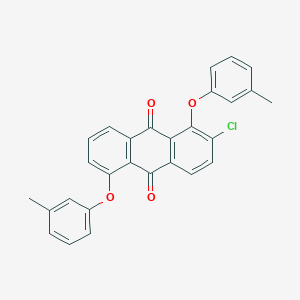
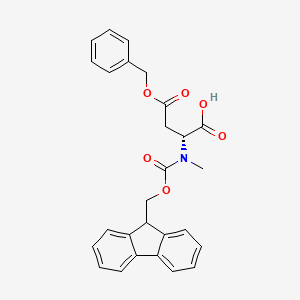
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
